molecular formula C8H12O3 B1507945 1,4-Dioxaspiro[4.4]nonane-7-carbaldehyde CAS No. 90199-54-5

1,4-Dioxaspiro[4.4]nonane-7-carbaldehyde

Cat. No.: B1507945
CAS No.: 90199-54-5
M. Wt: 156.18 g/mol
InChI Key: NGFXKKJCXSDXRF-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[4.4]nonane-7-carbaldehyde is a spirocyclic compound featuring a dioxane ring fused to a cyclopentane moiety, with a formyl (-CHO) group at position 5. This aldehyde-functionalized spirocyclic structure serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and chiral catalysts. For example, it has been synthesized in high yield (90%) via multi-step reactions involving triisopropylsilyl (TIPS) protection and subsequent oxidation steps . Its unique spirocyclic architecture confers steric and electronic properties that influence reactivity and selectivity in host-guest chemistry and photodimerization reactions .

Properties

IUPAC Name

1,4-dioxaspiro[4.4]nonane-8-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-6-7-1-2-8(5-7)10-3-4-11-8/h6-7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFXKKJCXSDXRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1C=O)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70723234
Record name 1,4-Dioxaspiro[4.4]nonane-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70723234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90199-54-5
Record name 1,4-Dioxaspiro[4.4]nonane-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70723234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structural Analogues

Functional Group Variations

1,4-Dioxaspiro[4.4]nonane-7-carbonitrile
  • Structural Difference : Replaces the aldehyde (-CHO) with a nitrile (-CN) group.
  • Key Properties: Molecular formula: C₈H₁₁NO₂ (vs. C₈H₁₂O₃ for the aldehyde). Predicted collision cross-section (CCS) values differ significantly (e.g., [M+H]+ CCS: 133.1 Ų vs. 154.1 Ų for the aldehyde), indicating altered polarity and mass-to-charge ratios .
  • Applications : Nitriles are often used in click chemistry or as precursors for carboxylic acids and amines.
8-Ethyl-1,4-dioxaspiro[4.4]nonane-7-carboxylic Acid
  • Structural Difference : The aldehyde is oxidized to a carboxylic acid (-COOH) with an ethyl substituent at position 6.
  • Key Properties :
    • Demonstrated high synthetic efficiency (96% yield) in pharmaceutical intermediates .
    • LC/MS m/z 201 (M+H)+, distinct from the aldehyde’s molecular ion profile.
  • Applications : Carboxylic acid derivatives are critical for forming amides or esters in drug candidates, such as pyrrolopyrazine-based therapeutics .
Methyl 7-Methyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate
  • Structural Difference : Ester (-COOCH₃) and methyl (-CH₃) groups replace the aldehyde.
  • Key Properties :
    • Molecular formula: C₁₀H₁₆O₄ (vs. C₈H₁₂O₃ for the aldehyde).
    • Enhanced lipophilicity due to the ester group, improving membrane permeability in drug design .

Heteroatom-Substituted Analogues

1,4-Dioxa-7-thiaspiro[4.4]nonane
  • Structural Difference : Sulfur replaces the oxygen atom in the dioxane ring.
  • Key Properties: Molecular formula: C₆H₁₀O₂S (vs. C₇H₁₂O₂ for the parent dioxaspiro compound).
1,4-Dithia-7-Azaspiro[4.4]nonane-8-Carboxylic Acid Hydrobromide
  • Structural Difference : Incorporates nitrogen and sulfur atoms into the spirocyclic framework.
  • Key Properties :
    • Exhibits zwitterionic character due to the carboxylic acid and hydrobromide salt.
    • Used in peptide mimetics and protease inhibitors, leveraging its rigid spirocyclic backbone for conformational control .

Ring-Expanded Analogues

1,4-Dioxaspiro[4.5]decane-6-carboxamide
  • Structural Difference : Expanded to a six-membered cyclohexane ring (spiro[4.5] vs. spiro[4.4]).
  • Carboxamide (-CONH₂) functionality enables hydrogen bonding in crystal engineering .

Comparative Data Table

Compound Name Functional Group Molecular Formula Key Applications Notable Data
1,4-Dioxaspiro[4.4]nonane-7-carbaldehyde -CHO C₈H₁₂O₃ Chiral intermediates, photodimerization 90% synthesis yield
1,4-Dioxaspiro[4.4]nonane-7-carbonitrile -CN C₈H₁₁NO₂ Click chemistry precursors CCS (M+H)+: 133.1 Ų
8-Ethyl-1,4-dioxaspiro[4.4]nonane-7-carboxylic acid -COOH C₁₀H₁₆O₄ Pharmaceutical intermediates LC/MS m/z: 201 (M+H)+
1,4-Dioxa-7-thiaspiro[4.4]nonane S-substituted C₆H₁₀O₂S Supramolecular catalysis CAS: 176-35-2
1,4-Dithia-7-Azaspiro[4.4]nonane-8-carboxylic acid HBr -COOH, -S-, -N- C₇H₁₂NO₂S₂·HBr Peptide mimetics Schembl7340173

Q & A

Q. What are the primary synthetic routes for 1,4-dioxaspiro[4.4]nonane-7-carbaldehyde, and how do reaction conditions influence yield?

The compound is typically synthesized via spirocyclization of carbonyl-containing precursors. For example, outlines a rhodium-catalyzed 1,2-addition strategy using α,β-unsaturated ketones, achieving yields of 65–78% under inert conditions (argon atmosphere, THF solvent). Acidic or basic conditions may alter regioselectivity due to competing keto-enol tautomerization. Optimization requires monitoring via TLC and adjusting catalyst loading (e.g., RhCl(PPh₃)₃ at 2–5 mol%) .

Q. How is the spirocyclic structure of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. demonstrates that orthorhombic crystal systems (space group P2₁2₁2₁) with Z = 4 and refined R factors < 0.05 provide unambiguous structural confirmation. For labs lacking crystallography, 2D NMR (¹H-¹³C HSQC, HMBC) can validate spiro connectivity via long-range couplings between the aldehyde proton (δ ~9.8 ppm) and adjacent spiro carbons .

Q. What spectroscopic techniques are critical for characterizing derivatives of this compound?

  • ¹H/¹³C NMR : Assign aldehyde (δ ~9.8 ppm) and spirocyclic ether carbons (δ 60–100 ppm).
  • IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and ether C-O-C bands (~1100 cm⁻¹).
  • HRMS : Verify molecular ion peaks (e.g., m/z 156.0782 for C₈H₁₂O₃) with < 5 ppm error .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic additions?

Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) reveal that the aldehyde’s electrophilicity is modulated by the spirocyclic strain. The non-planar geometry increases steric hindrance, favoring axial attack by nucleophiles (e.g., Grignard reagents). supports this via docking studies showing steric clashes in equatorial pathways .

Q. How do solvent polarity and temperature affect the conformational dynamics of the spirocyclic core?

Variable-temperature NMR (VT-NMR) in shows that in DMSO-d₆, the dioxaspiro ring adopts a twisted chair conformation at 298 K but transitions to a boat conformation below 250 K. Polar solvents stabilize dipole-dipole interactions, reducing ring puckering energy barriers by 2–3 kcal/mol .

Q. What strategies resolve contradictions in reported bioactivity data for spirocyclic carbaldehyde derivatives?

Discrepancies often arise from impurities in synthetic batches (e.g., unreacted diketones). recommends HPLC purity checks (>98%) and bioassays using standardized cell lines (e.g., HEK293 for cytotoxicity). For conflicting enzyme inhibition data, use kinetic assays (e.g., SPR or ITC) to measure binding constants (Kd) directly .

Q. How can regioselectivity challenges in functionalizing the spirocyclic scaffold be addressed?

Directed ortho-metalation (DoM) with LDA or TMP-Li selectively deprotonates positions adjacent to the aldehyde. highlights Rh-catalyzed C-H activation as an alternative, achieving >90% regioselectivity for arylations at C-6 .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Spirocyclic Derivatives

ParameterOptimal RangeImpact on Yield/PurityReference
Catalyst (RhCl(PPh₃)₃)2–5 mol%Higher loading → side products
SolventTHF > DCM > EtOAcTHF stabilizes transition state
Reaction Temp.0°C (for sensitive aldehydes)Prevents aldol condensation

Q. Table 2. Analytical Benchmarks for Structural Validation

TechniqueCritical Data PointsAcceptable ErrorReference
SC-XRDR factor < 0.05, Z = 4±0.002 Å
¹³C NMR (spiro carbons)δ 60–100 ppm (ether carbons)±0.3 ppm
HRMSMolecular ion match (≤5 ppm)

Critical Data Gaps & Research Priorities

  • Toxicokinetics : No ADME data exist for this compound. prioritizes in vitro hepatic microsome assays to assess metabolic stability .
  • Environmental Fate : Biodegradation pathways are unstudied. OECD 301F tests are recommended to evaluate aerobic mineralization .

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